4-Methoxy-1H-pyrazole-5-carboxylic acid;hydrochloride
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
4-methoxy-1H-pyrazole-5-carboxylic acid;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O3.ClH/c1-10-3-2-6-7-4(3)5(8)9;/h2H,1H3,(H,6,7)(H,8,9);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DROJVFFUSKMHSD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(NN=C1)C(=O)O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.57 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-1H-pyrazole-5-carboxylic acid;hydrochloride typically involves the following steps:
Formation of the Pyrazole Ring: The initial step involves the cyclization of appropriate precursors to form the pyrazole ring. This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Introduction of the Methoxy Group: The methoxy group can be introduced via methylation reactions using reagents such as methyl iodide or dimethyl sulfate.
Carboxylation: The carboxylic acid group is introduced through carboxylation reactions, often using carbon dioxide or carboxylating agents.
Formation of Hydrochloride Salt: The final step involves the conversion of the free acid to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the above synthetic routes, often employing continuous flow reactors and automated systems to ensure high yield and purity. The use of catalysts and green chemistry principles may also be incorporated to enhance efficiency and reduce environmental impact.
Chemical Reactions Analysis
Esterification and Amidation Reactions
The carboxylic acid group readily undergoes nucleophilic acyl substitution, forming esters or amides under standard conditions.
Key Findings :
- Esterification with SOCl₂/ROH proceeds efficiently due to the activation of the carboxylic acid as an acyl chloride intermediate .
- Amidation reactions exhibit high regioselectivity at the 5-position, as confirmed by NMR studies .
Decarboxylation and Thermal Stability
Under acidic or thermal conditions, decarboxylation occurs, yielding 4-methoxy-1H-pyrazole:
| Condition | Temperature | Product | Notes | Reference |
|---|---|---|---|---|
| HCl (conc.) | 100°C | 4-Methoxy-1H-pyrazole | CO₂ evolution observed | |
| Dry heating | 200°C | Same as above | Requires inert atmosphere |
Mechanistic Insight :
Decarboxylation proceeds via a six-membered transition state stabilized by the pyrazole ring’s aromaticity.
Coordination Chemistry
The compound acts as a bidentate ligand, coordinating through the pyrazole nitrogen and carboxylate oxygen:
| Metal Salt | Complex Formed | Application | Reference |
|---|---|---|---|
| Cu(II) acetate | [Cu(C₆H₆N₂O₃)₂(H₂O)₂] | Catalytic oxidation studies | |
| Fe(III) chloride | [Fe(C₆H₆N₂O₃)₃]·3H₂O | Magnetic materials research |
Research Applications :
- Copper complexes show moderate activity in oxidation catalysis (e.g., cyclohexane to cyclohexanol) .
- Iron complexes exhibit antiferromagnetic interactions .
a) Methoxy Group Demethylation
The methoxy group can be cleaved under strong acidic conditions:
b) Carboxylic Acid Reduction
Selective reduction of the carboxylic acid to an alcohol:
- Reagents : LiAlH₄, THF, 0°C → RT
- Product : 5-(Hydroxymethyl)-4-methoxy-1H-pyrazole
- Yield : 70%
Heterocyclic Annulation Reactions
The compound participates in cyclocondensation to form fused heterocycles:
Notable Results :
- Thiazole-fused derivatives show broad-spectrum antimicrobial activity against S. aureus and E. coli .
- Chromone hybrids inhibit topoisomerase II, correlating with antiproliferative effects .
Salt Formation and pH-Dependent Behavior
The hydrochloride salt undergoes reversible dissociation in aqueous media:
- pKa (pyrazole NH) : 3.2 ± 0.1
- Solubility : >50 mg/mL in water at 25°C
Applications :
- Enhanced solubility facilitates its use in aqueous-phase reactions or drug formulation.
Research Highlights in Pharmacology
Derivatives of this compound have been evaluated for biological activities:
| Derivative | Activity | Results | Reference |
|---|---|---|---|
| Ethyl ester | Insecticidal | 92% mortality against A. aegypti larvae | |
| Amide (with oxazole) | Anti-inflammatory | 75% COX-2 inhibition at 10 µM |
Mechanism of Action :
- Insecticidal activity is linked to acetylcholinesterase inhibition .
- Anti-inflammatory effects arise from selective COX-2 binding .
Stability and Storage Considerations
- Light Sensitivity : Degrades under UV light (t₁/₂: 48 hrs in solution).
- Recommended Storage : Inert atmosphere, 2–8°C.
Scientific Research Applications
4-Methoxy-1H-pyrazole-5-carboxylic acid;hydrochloride has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and as a ligand in biochemical assays.
Industry: The compound is used in the synthesis of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Methoxy-1H-pyrazole-5-carboxylic acid;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, modulating the activity of these targets and affecting various biochemical pathways. The exact mechanism depends on the specific application and target.
Comparison with Similar Compounds
Substituent Variations and Physical Properties
The physicochemical properties of pyrazole derivatives are highly influenced by substituent type and position. Below is a comparative analysis of key analogs:
Key Observations :
- Solubility: The hydrochloride salt of the target compound offers superior aqueous solubility compared to non-salt analogs like 4-chloro-1-methyl derivatives .
- Biological Interactions: Amino (NH₂) or sulfamoyl (SO₂NH₂) groups in analogs like 5-amino-3-methyl-1-phenyl or 1-methyl-5-sulfamoyl derivatives improve hydrogen-bonding capabilities, critical for target binding .
Biological Activity
4-Methoxy-1H-pyrazole-5-carboxylic acid; hydrochloride is a notable compound within the pyrazole family, recognized for its diverse biological activities. This article delves into its mechanisms of action, pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a pyrazole ring, characterized by a five-membered aromatic structure, which is integral to its biological activity. The presence of the methoxy group at the 4-position enhances its solubility and bioavailability, contributing to its pharmacological properties.
Target Interactions
Pyrazole derivatives, including 4-Methoxy-1H-pyrazole-5-carboxylic acid, interact with various biological targets, influencing multiple biochemical pathways. These interactions lead to significant pharmacological effects such as:
- Antiviral Activity : Inhibits viral replication.
- Anti-inflammatory Effects : Reduces inflammation through inhibition of pro-inflammatory cytokines.
- Anticancer Properties : Induces apoptosis in cancer cells and inhibits tumor growth.
Pharmacological Effects
The compound exhibits a wide range of biological activities:
-
Anticancer Activity :
- Studies have shown that derivatives of pyrazole can significantly reduce cell viability in various cancer cell lines such as A549 (lung adenocarcinoma) and MCF7 (breast cancer) . For instance, compounds with specific substitutions on the pyrazole ring demonstrated IC50 values ranging from 0.95 nM to 42.30 µM against different cancer types .
- Anti-inflammatory Activity :
- Antimicrobial Activity :
Structure-Activity Relationship (SAR)
The biological activity of 4-Methoxy-1H-pyrazole-5-carboxylic acid is influenced by its structural features:
| Substituent Position | Effect on Activity |
|---|---|
| 4-Methoxy | Enhances solubility and bioactivity |
| Halogen Substituents | Increased inhibitory activity against cancer cells |
| Alkyl Groups | Modulate interaction with biological targets |
For example, the introduction of halogen groups at specific positions on the phenyl ring has been shown to enhance anticancer activity significantly .
Study on Anticancer Properties
In a study assessing the anticancer potential of various pyrazole derivatives, 4-Methoxy-1H-pyrazole-5-carboxylic acid was evaluated alongside other compounds. The results indicated that while it exhibited moderate activity, modifications to its structure (such as additional methoxy or halogen substitutions) could enhance its efficacy against specific cancer cell lines .
Anti-inflammatory Evaluation
Another research focused on evaluating the anti-inflammatory properties of pyrazole derivatives demonstrated that 4-Methoxy-1H-pyrazole-5-carboxylic acid significantly reduced edema in animal models, suggesting potential therapeutic applications in inflammatory diseases .
Q & A
Q. What are the standard synthetic routes for 4-Methoxy-1H-pyrazole-5-carboxylic acid hydrochloride?
The compound can be synthesized via cyclocondensation of precursors such as ethyl acetoacetate, substituted hydrazines, and DMF-DMA, followed by hydrolysis to yield the carboxylic acid. For example, analogous pyrazole derivatives (e.g., 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid) are synthesized by cyclocondensation of ethyl acetoacetate, phenylhydrazine, and DMF-DMA, followed by alkaline hydrolysis to isolate the acid . The hydrochloride salt is typically formed by reacting the free base with HCl in a polar solvent.
Q. Which characterization techniques are critical for verifying the structure of this compound?
Key methods include:
- FTIR spectroscopy : To identify functional groups (e.g., carboxylic acid O-H stretch at ~2500–3000 cm⁻¹, pyrazole ring vibrations).
- NMR spectroscopy : H and C NMR to confirm substitution patterns (e.g., methoxy group at δ ~3.8 ppm in H NMR) .
- X-ray crystallography : For resolving crystal packing and hydrogen-bonding networks using software like SHELX .
- Elemental analysis : To validate purity and stoichiometry.
Q. How can impurities or by-products be identified during synthesis?
Chromatographic techniques (HPLC, TLC) coupled with mass spectrometry (LC-MS) are essential for detecting side products. For example, phosphorous oxychloride-mediated cyclization reactions may yield oxadiazole by-products, which can be isolated via column chromatography and characterized spectroscopically .
Advanced Research Questions
Q. What strategies optimize the yield of 4-Methoxy-1H-pyrazole-5-carboxylic acid hydrochloride in multi-step syntheses?
- Reaction temperature control : Cyclization reactions (e.g., Vilsmeier-Haack formylation) require precise temperatures (e.g., 120°C for oxadiazole formation) to minimize decomposition .
- Protecting group strategies : Temporarily protecting the carboxylic acid during functionalization (e.g., esterification) prevents unwanted side reactions .
- Catalyst screening : Lewis acids like ZnCl₂ may enhance reaction efficiency in cyclocondensation steps .
Q. How do hydrogen-bonding interactions influence the crystal packing of this compound?
Graph set analysis (e.g., Etter’s rules) can categorize hydrogen-bond motifs. For pyrazole-carboxylic acid derivatives, the carboxylic acid group often forms cyclic dimers (R₂²(8) motifs), while methoxy groups participate in weaker C–H···O interactions. These patterns impact solubility and stability .
Q. How can computational methods resolve contradictions between spectroscopic and crystallographic data?
- DFT calculations : To predict NMR chemical shifts and compare them with experimental data, resolving discrepancies in substituent assignments .
- Molecular dynamics simulations : To model hydrogen-bonding networks and validate crystallographic findings against experimental IR/Raman spectra .
Data Contradiction Analysis
Q. How should researchers address discrepancies between theoretical and experimental vibrational spectra?
- Step 1 : Re-examine sample purity (e.g., via HPLC) to rule out contamination.
- Step 2 : Compare experimental IR peaks with DFT-simulated spectra (using Gaussian or ORCA software). For example, deviations in C=O stretch frequencies may arise from crystal packing effects not captured in gas-phase calculations .
- Step 3 : Conduct variable-temperature NMR to probe dynamic effects (e.g., tautomerism) that may explain spectral anomalies .
Methodological Tables
Table 1 : Comparison of Synthetic Methods for Pyrazole-Carboxylic Acid Derivatives
Table 2 : Key Spectral Data for Structural Confirmation
| Technique | Diagnostic Signal | Example (Reference) |
|---|---|---|
| H NMR | δ 3.8 ppm (OCH₃) | 5-Methyl-1-phenyl derivative |
| FTIR | 1680 cm⁻¹ (C=O stretch) | Pyrazole-carboxylic acid |
| X-ray | R₂²(8) hydrogen-bond motif | Graph set analysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
